Home > Products > Screening Compounds P86851 > PROTAC Chk1 degrader-1
PROTAC Chk1 degrader-1 -

PROTAC Chk1 degrader-1

Catalog Number: EVT-12518072
CAS Number:
Molecular Formula: C43H44N14O9
Molecular Weight: 900.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC Chk1 degrader-1 is a targeted protein degradation compound designed to selectively degrade the checkpoint kinase 1 (Chk1), which plays a critical role in DNA damage response and cell cycle regulation. This compound belongs to a class of molecules known as proteolysis-targeting chimeras (PROTACs), which utilize the cellular ubiquitin-proteasome system to induce the degradation of specific proteins. The development of PROTAC Chk1 degrader-1 was motivated by the need for more effective cancer therapies, particularly in overcoming resistance mechanisms associated with traditional inhibitors.

Source and Classification

PROTAC Chk1 degrader-1 (also referred to as Compound PROTAC-2) is synthesized through the conjugation of a promiscuous kinase binder with thalidomide, linked via a triazole-PEG linker. This compound is classified under small molecule drugs that target specific proteins for degradation rather than inhibition, representing a novel approach in pharmacology aimed at enhancing therapeutic efficacy against cancers where Chk1 is implicated .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Chk1 degrader-1 involves several key steps:

  1. Formation of Intermediate Compounds: The starting materials, methyl 2,6-dichloropyrimidine-4-carboxylate and 3-cyclopropyl-1H-pyrazol-5-amine, undergo nucleophilic substitution reactions to form intermediate compounds. For instance, the first reaction yields compound 3 through an SNArS_NAr substitution .
  2. Subsequent Reactions: A second nucleophilic substitution on compound 3 with 4-aminophenylacetonitrile leads to the formation of compound 5. This is followed by hydrolysis of the methyl ester, resulting in compound 7.
  3. Linker Attachment: The final step involves coupling compound 7 with thalidomide-PEG conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, creating the final PROTAC structure .

This multi-step synthetic route allows for the precise construction of the PROTAC molecule with desired properties for effective protein degradation.

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC Chk1 degrader-1 features a central kinase-binding moiety connected to a thalidomide-derived ligand through a flexible linker. The key components include:

  • Kinase Binder: A small molecule that selectively binds to Chk1.
  • E3 Ligase Recruiter: Thalidomide acts as a ligand for the cereblon E3 ligase.
  • Linker: A triazole-PEG linker that provides flexibility and spatial orientation necessary for effective binding and degradation.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PROTAC Chk1 degrader-1 can be summarized as follows:

  1. Nucleophilic Substitution: Initial formation of intermediates through SNArS_NAr reactions.
  2. Hydrolysis: Conversion of esters to acids, which is crucial for further coupling reactions.
  3. Click Chemistry: Using CuAAC to attach thalidomide and form the final PROTAC structure.

These reactions are critical for ensuring that the final compound retains its potency and specificity in targeting Chk1 for degradation .

Mechanism of Action

Process and Data

The mechanism by which PROTAC Chk1 degrader-1 operates involves several steps:

  1. Binding: The compound binds to both Chk1 and cereblon E3 ligase, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the ubiquitination of Chk1, marking it for degradation.
  3. Proteasomal Degradation: Once ubiquitinated, Chk1 is directed to the proteasome where it is degraded into small peptides.

Experimental data indicate that PROTAC Chk1 degrader-1 exhibits a DC50 (the concentration required for half-maximal degradation) of approximately 1.33 μM in A375 melanoma cells, demonstrating its efficacy in reducing Chk1 levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC Chk1 degrader-1 possesses several notable physical and chemical properties:

These properties are essential for its application in biological systems and influence its pharmacokinetic profiles .

Applications

Scientific Uses

PROTAC Chk1 degrader-1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: By targeting Chk1, this compound can enhance the efficacy of existing chemotherapy agents by overcoming resistance mechanisms.
  • Research Tool: It serves as a valuable probe for studying protein degradation pathways and understanding cellular responses to DNA damage.
  • Therapeutic Development: Insights gained from its use may lead to the development of more selective and potent degraders targeting other proteins involved in cancer progression.

Properties

Product Name

PROTAC Chk1 degrader-1

IUPAC Name

2-[4-(cyanomethyl)anilino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-N-[[1-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]pyrimidine-4-carboxamide

Molecular Formula

C43H44N14O9

Molecular Weight

900.9 g/mol

InChI

InChI=1S/C43H44N14O9/c44-13-12-25-4-8-27(9-5-25)47-43-48-31(21-34(50-43)49-35-20-30(53-54-35)26-6-7-26)39(60)46-22-28-23-56(55-52-28)15-17-65-19-18-64-16-14-45-37(59)24-66-33-3-1-2-29-38(33)42(63)57(41(29)62)32-10-11-36(58)51-40(32)61/h1-5,8-9,20-21,23,26,32H,6-7,10-12,14-19,22,24H2,(H,45,59)(H,46,60)(H,51,58,61)(H3,47,48,49,50,53,54)

InChI Key

HUEILOSTKICPMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)C(=O)NCC4=CN(N=N4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=C(C=C8)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.